molecular formula C7H10N2O3 B2480594 3-Isopropoxy-1H-pyrazole-4-carboxylic acid CAS No. 1934986-08-9

3-Isopropoxy-1H-pyrazole-4-carboxylic acid

Cat. No. B2480594
CAS RN: 1934986-08-9
M. Wt: 170.168
InChI Key: IQMQHXPBNIPKTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves various steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to improved yields of pyrazole-4-carboxylic acid derivatives. For example, an improved synthesis method increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% through these steps (Dong, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveals a trigonal space group with specific dimensions and is stabilized by intermolecular hydrogen bonds. These structural details are crucial for understanding the compound's behavior and properties (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various functionalization reactions, leading to the formation of different products depending on the reactants and conditions. For instance, 1H-pyrazole-3-carboxylic acid can be converted into corresponding carboxamide and carboxylate derivatives through reactions with various binucleophiles, showcasing the compound's versatility in chemical reactions (Yıldırım & Kandemirli, 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their crystal structure and solid-state properties, are influenced by their molecular configurations and intermolecular interactions. Studies have shown polymorphism and solid-state proton transfer in simple pyrazole-4-carboxylic acids, indicating the complexity of their physical behavior (Infantes et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are characterized by their reactivity in various synthesis reactions and their potential for forming diverse compounds. For example, the synthesis of 3-aminomethyl-substituted pyrazoles and isoxazoles from esters of 5-substituted 1H-pyrazole-3-carboxylic acids highlights the chemical versatility and potential applications of these compounds (Musatov et al., 2011).

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are pivotal in medicinal chemistry, given their wide array of biological activities. These compounds have been identified for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis involves various methods, underlining their significance in drug discovery and development processes. The synthesis of these derivatives highlights the versatile applicability of pyrazole carboxylic acids in creating biologically active compounds (Cetin, 2020).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles play a crucial role in medicinal chemistry due to their pharmacophore properties. These compounds exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, demonstrating their extensive use in organic synthesis and pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Antioxidant Activity Analysis

Antioxidant activity of compounds, including those related to pyrazole carboxylic acids, is crucial for their application in food engineering, medicine, and pharmacy. Various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, are employed to determine the antioxidant capacity of these compounds. These tests, based on chemical reactions and spectrophotometry, assess the potential of pyrazole derivatives in antioxidant analysis (Munteanu & Apetrei, 2021).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent reactions (MCRs) synthesis of pyrazole derivatives showcases their therapeutic potential. This method has gained popularity for its efficiency in creating molecules with antibacterial, anticancer, antifungal, and antioxidant activities. The review of recent developments in MCRs emphasizes the synthesis of bioactive molecules containing the pyrazole moiety, highlighting their significance in developing new biologically active compounds and potential drugs (Becerra, Abonía, & Castillo, 2022).

Knoevenagel Condensation in Anticancer Agents Development

Knoevenagel condensation plays a pivotal role in the development of α, β-unsaturated ketones/carboxylic acids, crucial for generating biologically active molecules. This method has been instrumental in synthesizing compounds with remarkable anticancer activity. The application of this reaction to various pharmacophoric aldehydes and active methylenes demonstrates its utility in drug discovery, particularly in cancer therapeutics (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)12-6-5(7(10)11)3-8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQHXPBNIPKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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